Cas no 209735-40-0 (4-propylcyclohexane-1-carbaldehyde)

4-propylcyclohexane-1-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- Cyclohexanecarboxaldehyde,4-propyl-
- 4-propylCyclohexanecarboxaldehyde
- 4-Propylcyclohexanecarbaldehyde
- LogP
- EN300-112265
- 209735-40-0
- 4-propylcyclohexane carboaldehyde
- trans 4-propylcyclohexane-1-carbaldehyde
- Z1268606355
- OZKLOXFZSOVSRA-UHFFFAOYSA-N
- 80361-78-0
- A1-03304
- SCHEMBL8488915
- Cyclohexanecarboxaldehyde, 4-propyl- (9CI)
- AKOS015258176
- 4-propylcyclohexane-1-carbaldehyde
- Cyclohexanecarboxaldehyde, 4-propyl-, trans-
- DTXSID20579586
- A1-03302
- SCHEMBL1300087
- DB-340430
-
- インチ: InChI=1S/C10H18O/c1-2-3-9-4-6-10(8-11)7-5-9/h8-10H,2-7H2,1H3
- InChIKey: OZKLOXFZSOVSRA-UHFFFAOYSA-N
- ほほえんだ: CCCC1CCC(C=O)CC1
計算された属性
- せいみつぶんしりょう: 154.13584
- どういたいしつりょう: 154.135765193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 112
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
じっけんとくせい
- 密度みつど: 0.923
- ふってん: 215.7°C at 760 mmHg
- フラッシュポイント: 72.3°C
- 屈折率: 1.489
- PSA: 17.07
4-propylcyclohexane-1-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-112265-5.0g |
4-propylcyclohexane-1-carbaldehyde |
209735-40-0 | 95% | 5g |
$2193.0 | 2023-06-09 | |
Enamine | EN300-112265-0.05g |
4-propylcyclohexane-1-carbaldehyde |
209735-40-0 | 95% | 0.05g |
$175.0 | 2023-10-26 | |
Enamine | EN300-112265-0.5g |
4-propylcyclohexane-1-carbaldehyde |
209735-40-0 | 95% | 0.5g |
$591.0 | 2023-10-26 | |
Enamine | EN300-112265-0.1g |
4-propylcyclohexane-1-carbaldehyde |
209735-40-0 | 95% | 0.1g |
$262.0 | 2023-10-26 | |
Enamine | EN300-112265-0.25g |
4-propylcyclohexane-1-carbaldehyde |
209735-40-0 | 95% | 0.25g |
$374.0 | 2023-10-26 | |
TRC | B524700-100mg |
4-propylcyclohexane-1-carbaldehyde |
209735-40-0 | 100mg |
$ 295.00 | 2022-06-07 | ||
TRC | B524700-50mg |
4-propylcyclohexane-1-carbaldehyde |
209735-40-0 | 50mg |
$ 185.00 | 2022-06-07 | ||
Enamine | EN300-112265-10.0g |
4-propylcyclohexane-1-carbaldehyde |
209735-40-0 | 95% | 10g |
$3254.0 | 2023-06-09 | |
Enamine | EN300-112265-10g |
4-propylcyclohexane-1-carbaldehyde |
209735-40-0 | 95% | 10g |
$3254.0 | 2023-10-26 | |
Aaron | AR00BPBW-500mg |
Cyclohexanecarboxaldehyde, 4-propyl- (9CI) |
209735-40-0 | 95% | 500mg |
$838.00 | 2023-12-15 |
4-propylcyclohexane-1-carbaldehyde 関連文献
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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7. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
4-propylcyclohexane-1-carbaldehydeに関する追加情報
4-Propylcyclohexane-1-carbaldehyde (CAS 209735-40-0): Properties, Applications, and Market Insights
4-Propylcyclohexane-1-carbaldehyde (CAS 209735-40-0) is a specialized cyclohexane derivative with growing importance in fragrance chemistry and organic synthesis. This aliphatic aldehyde features a unique structural combination of a cyclohexane ring with a propyl substituent and a formyl group, making it valuable for creating complex olfactory profiles and serving as a building block in pharmaceutical intermediates.
The molecular structure of 4-propylcyclohexane carbaldehyde contributes to its volatile properties and chemical reactivity, particularly in condensation reactions. Recent studies highlight its potential as a precursor for sustainable fragrance ingredients, aligning with the global trend toward green chemistry in cosmetic formulations. The compound's stereochemistry allows for the creation of distinct isomeric forms, each offering different olfactory characteristics valued in perfumery applications.
In industrial applications, 4-propylcyclohexane-1-carbaldehyde synthesis typically involves the oxidation of corresponding alcohols or careful hydroformylation processes. Manufacturers are increasingly focusing on catalytic methods to improve yield and purity, responding to the demand for high-performance chemicals in specialty markets. Analytical techniques like GC-MS and NMR spectroscopy are essential for quality control, ensuring the compound meets the stringent requirements of flavor and fragrance industries.
The global market for cyclohexane derivatives like 4-propylcyclohexane-1-carbaldehyde is experiencing steady growth, driven by expanding applications in personal care products and functional fragrances. Industry reports indicate particular demand in Asia-Pacific regions, where luxury fragrance markets are growing at 6-8% annually. This compound's stability profile and compatibility with various formulation bases make it attractive for cosmetic chemists developing new scent combinations.
Research into 4-propylcyclohexane-1-carbaldehyde uses has expanded beyond traditional applications. Recent patent filings reveal innovative applications in controlled release systems and aroma therapy products. The compound's molecular weight (154.25 g/mol) and lipophilic character contribute to its performance in these advanced systems. Environmental considerations are shaping production methods, with emphasis on biodegradable intermediates and energy-efficient processes.
Technical specifications for CAS 209735-40-0 typically require ≥97% purity for fragrance applications, with strict limits on impurity profiles. Storage recommendations emphasize protection from oxidation and light exposure to maintain stability. The compound's physical properties—including boiling point (approximately 220-225°C) and vapor pressure—are critical parameters for formulation scientists working with this material.
Emerging trends in sustainable chemistry are influencing the development of 4-propylcyclohexane-1-carbaldehyde derivatives. Academic and industrial researchers are exploring enzymatic synthesis routes and bio-based precursors to reduce environmental impact. These innovations align with consumer demand for eco-friendly fragrance ingredients and corporate sustainability commitments in the personal care industry.
Quality standards for 4-propylcyclohexane carbaldehyde production continue to evolve, with increasing adoption of GMP guidelines even for non-pharmaceutical applications. Analytical challenges include precise measurement of isomeric purity and stereochemical composition, which significantly impact the compound's performance in final applications. Advanced chromatographic techniques are becoming standard for characterizing this material.
The scientific literature contains numerous references to 4-propylcyclohexane-1-carbaldehyde reactions, particularly in studies of stereoselective transformations and molecular interactions with olfactory receptors. These fundamental studies support the compound's expanding applications and guide the development of next-generation fragrance chemicals with enhanced performance characteristics.
Future prospects for CAS 209735-40-0 include potential applications in advanced material science and functional coatings, where its chemical functionality could contribute to novel polymer systems. Ongoing research into its physicochemical behavior under various conditions continues to reveal new possibilities for this versatile organic compound in both traditional and emerging markets.
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